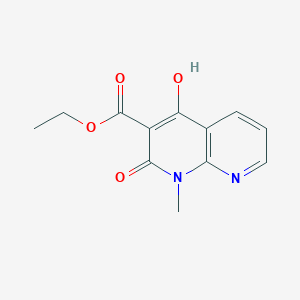![molecular formula C12H9N3O B1395643 6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one CAS No. 933768-16-2](/img/structure/B1395643.png)
6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one 5-one is not fully understood. However, it is believed that this compound 5-one interacts with proteins and enzymes in the body, and that these interactions are responsible for its biological activity. Additionally, this compound 5-one is believed to interact with other molecules in the body, such as hormones and neurotransmitters, which may also contribute to its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 5-one are not fully understood. However, it has been shown to have an anti-inflammatory effect, and to reduce the production of pro-inflammatory cytokines. Additionally, this compound 5-one has been shown to have an anti-cancer effect, and to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one 5-one in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, this compound 5-one is relatively stable and can be stored for long periods of time. The main limitation of using this compound 5-one in laboratory experiments is that it is difficult to obtain in large quantities.
Zukünftige Richtungen
The future directions for 6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one 5-one include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its potential therapeutic uses and its safety profile is needed. Additionally, further research into its potential applications in other fields, such as biochemistry and drug discovery, is also needed. Finally, further research into the synthesis of this compound 5-one is needed in order to make it more accessible and cost-effective.
Wissenschaftliche Forschungsanwendungen
6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one 5-one has a wide range of applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of the structure and function of DNA. This compound 5-one has also been used in studies of the mechanism of action of drugs, and in studies of the biochemical and physiological effects of drugs. Additionally, this compound 5-one has been used in studies of the structure and function of enzymes, and in studies of the structure and function of hormones.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4,14-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-11-6-8-3-5-13-7-10(8)15-12-9(11)2-1-4-14-12/h1-5,7H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKADTGIXIVMIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)NC3=C(C1=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716719 | |
| Record name | 6,11-Dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933768-16-2 | |
| Record name | 6,11-Dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



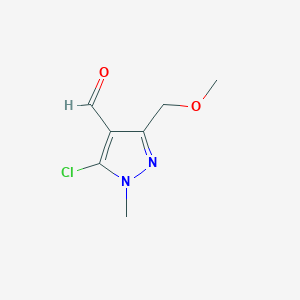

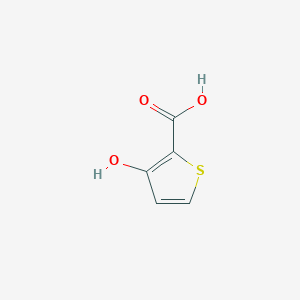
![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)
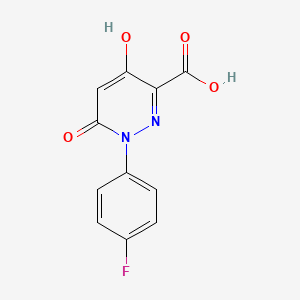
![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)
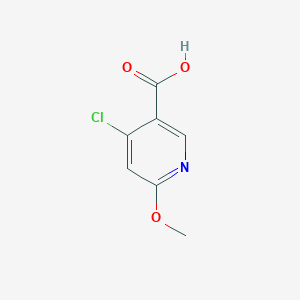

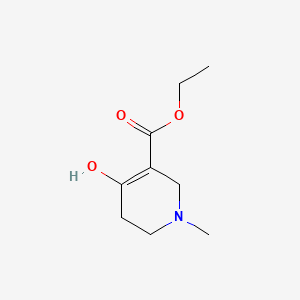

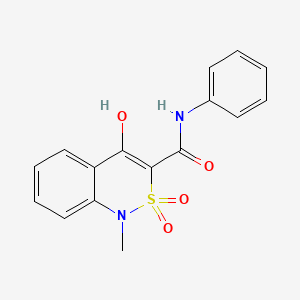
![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)
